molecular formula C21H18N4O3 B11009726 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide

2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide

Cat. No.: B11009726
M. Wt: 374.4 g/mol
InChI Key: LGHQUMWNNJILMG-UHFFFAOYSA-N
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Description

2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both quinoline and quinazolinone moieties, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyquinoline-4-carboxylic acid with 4-oxo-3-(propan-2-yl)-3,4-dihydroquinazoline-6-amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-throughput screening and process analytical technology (PAT) can help in monitoring and controlling the reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or quinazolinone rings, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce hydroquinoline derivatives.

Scientific Research Applications

Antimalarial Activity

Recent studies have indicated that derivatives of quinoline-4-carboxamide, including this compound, exhibit significant antiplasmodial activity . For instance, a study showed that a series of quinoline derivatives were screened against Plasmodium falciparum, revealing moderate potency with further optimization leading to low nanomolar in vitro potency. The mechanism of action involves the inhibition of translation elongation factor 2 in the parasite, which is crucial for its survival and replication .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that quinoline derivatives can demonstrate effective antibacterial and antifungal activity against various pathogens. The presence of functional groups such as hydroxyl and carboxamide enhances their interaction with biological targets, potentially leading to improved efficacy against resistant strains of bacteria and fungi .

Case Study 1: Antimalarial Screening

A specific derivative of quinoline-4-carboxamide was subjected to phenotypic screening against the blood stage of Plasmodium falciparum. The optimized lead compounds showed excellent oral efficacy in mouse models with effective doses below 1 mg/kg, indicating strong potential for further clinical development .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various synthesized quinoline derivatives were tested against Mycobacterium smegmatis and Candida albicans. Compounds demonstrated significant zones of inhibition, suggesting their potential as future therapeutic agents against tuberculosis and fungal infections .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline-4-carboxamide: A simpler analog with similar biological activities.

    4-oxo-3-(propan-2-yl)-3,4-dihydroquinazoline-6-amine: Another related compound with potential medicinal applications.

Uniqueness

The uniqueness of 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide lies in its combined quinoline and quinazolinone structure, which provides a versatile platform for various chemical modifications and biological interactions.

Biological Activity

The compound 2-hydroxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]quinoline-4-carboxamide is a member of the quinazoline and quinoline families, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, including its potential antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{3}

The synthesis typically involves multi-step organic reactions that can include the preparation of intermediate compounds followed by coupling reactions under specific conditions. Advanced techniques such as continuous flow chemistry may be employed to enhance yield and purity during industrial production.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. Specifically, the incorporation of an amide group in quinoline derivatives has been linked to enhanced anticancer activity. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • H460 (lung cancer)
  • MCF7 (breast cancer)

The mechanism of action often involves oxidative stress-mediated DNA damage, leading to apoptosis in cancer cells. In vitro assays have indicated that derivatives with specific substitutions can significantly inhibit cell proliferation at low concentrations .

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has also been extensively studied. The compound is reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

Minimum inhibitory concentration (MIC) assays reveal that certain derivatives possess comparable or superior antibacterial activity relative to standard antibiotics .

The biological activity of this compound is believed to involve interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Cell Signaling Modulation : The compound may alter signaling pathways that regulate cell survival and apoptosis.

Study 1: Anticancer Evaluation

A study synthesized a series of quinoline derivatives and evaluated their anticancer activity against MDA-MB-231 cells using MTT assays. Results indicated that certain derivatives exhibited IC50 values as low as 5 µM, suggesting potent anticancer potential .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives were screened against multiple bacterial strains. The results showed MIC values ranging from 1 µg/mL to 10 µg/mL against resistant strains of bacteria, indicating strong antibacterial activity .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMDA-MB-2315 µM
AnticancerH46010 µM
AntimicrobialStaphylococcus aureus1 µg/mL
AntimicrobialEscherichia coli5 µg/mL

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-oxo-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-1H-quinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O3/c1-12(2)25-11-22-17-8-7-13(9-16(17)21(25)28)23-20(27)15-10-19(26)24-18-6-4-3-5-14(15)18/h3-12H,1-2H3,(H,23,27)(H,24,26)

InChI Key

LGHQUMWNNJILMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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